molecular formula C6H8N2O B14028988 6-(Methoxy-D3)pyridin-3-amine

6-(Methoxy-D3)pyridin-3-amine

Cat. No.: B14028988
M. Wt: 127.16 g/mol
InChI Key: UUVDJIWRSIJEBS-FIBGUPNXSA-N
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Description

. This compound is characterized by a methoxy group (-OCH3) attached to the pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of the methoxy group and the amino group (-NH2) makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxy-D3)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with methanol in the presence of a base to form 2-methoxypyridine. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in ensuring the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxy-D3)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(Methoxy-D3)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a biochemical reagent in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-(Methoxy-D3)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxy-D3)pyridin-3-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

127.16 g/mol

IUPAC Name

6-(trideuteriomethoxy)pyridin-3-amine

InChI

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3/i1D3

InChI Key

UUVDJIWRSIJEBS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=C(C=C1)N

Canonical SMILES

COC1=NC=C(C=C1)N

Origin of Product

United States

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